what is 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide
what is 2-carbamimidamidoethyl carbamimidothioate;dihydrobromide
An In-Depth Technical Guide to Agmatine (2-carbamimidamidoethyl carbamimidothioate) for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of agmatine, an endogenous neuromodulator with significant therapeutic potential. Initially identified by its complex chemical name, 2-carbamimidamidoethyl carbamimidothioate, agmatine is more commonly known as the decarboxylated metabolite of L-arginine. This document moves beyond a simple recitation of facts to offer a field-proven perspective on the practical application of agmatine in a research and development setting. We will explore its complex pharmacology, delve into validated experimental protocols, and present its multifaceted mechanism of action through clear, functional diagrams. This guide is structured to empower researchers, scientists, and drug development professionals with the technical accuracy and causal insights necessary to effectively investigate and harness the properties of this compelling molecule.
Core Compound Identity and Physicochemical Properties
Agmatine, or 1-(4-aminobutyl)guanidine, is a primary amine and a member of the guanidine family, naturally synthesized in the mammalian brain and other tissues.[1] The dihydrobromide salt is one of several available forms, with agmatine sulfate being the most extensively studied and commercially available. Understanding its fundamental properties is a prerequisite for any experimental design, from preparing stock solutions to interpreting pharmacokinetic data.
The rationale for selecting a specific salt form often rests on solubility and stability for a given application. While the dihydrobromide form is valid, the preponderance of literature utilizes the sulfate salt; therefore, data presented herein will primarily reference agmatine sulfate unless otherwise specified.
Table 1: Physicochemical Properties of Agmatine and its Sulfate Salt
| Property | Value | Source |
| IUPAC Name | 1-(4-Aminobutyl)guanidine | [2] |
| Synonyms | Agmatine, 4-aminobutyl-guanidine | [2] |
| Molecular Formula (Base) | C₅H₁₄N₄ | [2] |
| Molar Mass (Base) | 130.19 g/mol | [3] |
| Molecular Formula (Sulfate) | C₅H₁₆N₄O₄S | [4] |
| Molar Mass (Sulfate) | 228.27 g/mol | [4][5] |
| Appearance | White crystalline solid/powder | [3][5] |
| Melting Point (Base) | 102 °C | [2][3] |
| Solubility (Sulfate) | Approx. 10 mg/mL in PBS (pH 7.2) | [5] |
| ≥ 100 mg/mL in Water | [6] | |
| Insoluble or slightly soluble in DMSO | [6] | |
| pKa (Strongest Basic) | 12.61 | [7] |
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Expert Insight: The high aqueous solubility of agmatine sulfate is a significant practical advantage for in vitro and in vivo studies using physiological buffers.[5][6] Its poor solubility in DMSO, a common solvent for drug discovery screening, necessitates the use of aqueous-based vehicles for most experimental work.[6] When preparing stock solutions in PBS, gentle warming and sonication can aid dissolution.[6] For long-term storage, aqueous solutions should be avoided; it is recommended to store the compound as a solid at 4°C.[5]
The Pleiotropic Pharmacology of Agmatine: A Multi-Target Modulator
Agmatine's therapeutic potential stems from its ability to interact with a diverse array of molecular targets.[8] This pleiotropy is a double-edged sword; it offers the potential for efficacy in complex, multifactorial diseases but complicates the elucidation of a single, primary mechanism of action. A senior scientist recognizes that understanding the quantitative interaction with each target is key to designing experiments that can dissect its biological effects.
Agmatine is not a typical ligand. It acts as a neuromodulator that can bind to multiple receptor types and inhibit key enzymes, qualifying it as a novel neurotransmitter candidate.[8][9]
Receptor Interactions
Agmatine's primary receptor targets are central to neurotransmission and cellular signaling:
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NMDA Receptors: Agmatine acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[10][11] This is one of its most well-characterized actions and is believed to underlie many of its neuroprotective effects.[8][10] It functions as an open-channel blocker, similar to molecules like MK-801 and ketamine, and this action is voltage-dependent.[10][11] Research indicates a preference for inhibiting GluN2B-containing NMDA receptors, which is critical for its efficacy in models of neuropathic pain.[10]
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Imidazoline Receptors: It is an endogenous ligand for both I₁ and I₂ imidazoline receptors.[8] This interaction is linked to its effects on blood pressure regulation and its potential role in mitigating opioid withdrawal.
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α₂-Adrenergic Receptors: Agmatine binds to α₂-adrenergic receptors, which are involved in regulating neurotransmitter release.[3][8] This interaction contributes to its neuromodulatory profile.
Table 2: Quantitative Receptor and Enzyme Interaction Data for Agmatine
| Target | Interaction Type | Value | Species/System | Source |
| NMDA Receptors (General) | Antagonist (IC₅₀) | ~300 µM | Xenopus oocytes expressing recombinant receptors | [11] |
| α₂ₐ-Adrenergic Receptor | Ligand (Kᵢ) | 46.98 µM | Human | [5] |
| α₂ₑ-Adrenergic Receptor | Ligand (Kᵢ) | 26.3 µM | Human | [5] |
| I₂ₑ Imidazoline Receptor | Ligand (Kᵢ) | 74.4 µM | Human | [5] |
| Nitric Oxide Synthase (NOS) | Inhibitor | - | All isozymes (competitively) | [9] |
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Expert Insight: The micromolar affinity for these receptors suggests that supraphysiological concentrations, achievable through exogenous administration, are likely required to elicit significant pharmacological effects at these specific sites. The IC₅₀ for NMDA receptors, for instance, is relatively high.[11] This is a critical consideration for dose-selection in both in vitro and in vivo experiments. It implies that the observed potent in vivo effects (e.g., analgesia at nmol doses intrathecally) may result from a combination of this direct antagonism and modulation of other downstream pathways.[10]
Enzyme Modulation
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Nitric Oxide Synthase (NOS) Inhibition: Agmatine competitively inhibits all isoforms of NOS.[9] Given the role of nitric oxide in excitotoxicity and inflammation, this inhibition is a key component of agmatine's neuroprotective mechanism.
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Polyamine Metabolism: Agmatine is a precursor for polyamine synthesis and can influence this pathway by inducing spermidine/spermine acetyltransferase (SSAT) and antizyme, which in turn suppresses polyamine accumulation.
Core Signaling Pathways and Mechanisms of Action
To visualize how agmatine exerts its effects, we can map its interactions onto key cellular signaling pathways. The diagrams below, rendered in DOT language, illustrate the logical flow from receptor binding to cellular outcome.
NMDA Receptor Antagonism and Neuroprotection
Agmatine's blockade of the NMDA receptor ion channel directly prevents excessive Ca²⁺ influx, a primary trigger for excitotoxic cell death. This is a crucial mechanism in models of stroke, traumatic brain injury, and neurodegenerative diseases.
Caption: Agmatine's neuroprotective role via NMDA receptor blockade.
Experimental Workflow for In Vivo Neuroprotection Study
The following workflow outlines a typical preclinical study to evaluate the neuroprotective efficacy of agmatine in an animal model of Alzheimer's disease induced by streptozotocin (STZ). The choice of STZ is based on its ability to induce brain insulin resistance and AD-like pathology.[12]
Caption: Workflow for STZ-induced Alzheimer's model and agmatine treatment.
Validated Experimental Protocols
The integrity of any research finding rests upon the robustness of the methodology. The following protocols are based on established, peer-reviewed methods and provide a self-validating framework for investigating agmatine.
Protocol: Assessing Agmatine Cytotoxicity/Viability using MTT Assay
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Causality: Before testing the therapeutic effects of agmatine on a cell line (e.g., a neuronal cell line like SH-SY5Y or microglial BV2 cells), it is essential to determine its intrinsic cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] This allows for the selection of non-toxic concentrations for subsequent mechanistic studies.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., BV2 microglia) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock solution of agmatine sulfate in serum-free medium. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 10 mM).
-
Treatment: Remove the culture medium from the wells and add 100 µL of the appropriate agmatine concentration or vehicle control (serum-free medium). Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Protocol: Induction of an Alzheimer's Disease Model with Streptozotocin (STZ)
-
Causality: This protocol creates a non-transgenic animal model of sporadic Alzheimer's disease. Intracerebroventricular (ICV) injection of STZ impairs brain insulin signaling and glucose metabolism, leading to cognitive deficits and pathological hallmarks like amyloid-beta accumulation, mimicking aspects of the human disease.[12] This model is ideal for testing neuroprotective compounds like agmatine.
-
Methodology:
-
Animal Preparation: Use adult male Wistar rats (250-300g). Anesthetize the animal with chloral hydrate (300 mg/kg, i.p.) and place it in a stereotaxic frame.[12][15]
-
Surgical Procedure: Make a midline sagittal incision on the scalp to expose the skull. Drill two holes bilaterally over the lateral ventricles using the following coordinates relative to bregma: Antero-posterior (AP): -0.8 mm; Medio-lateral (ML): ±1.5 mm; Dorso-ventral (DV): -3.6 mm.
-
STZ Preparation & Injection: Dissolve STZ in sterile saline immediately before use. Slowly inject STZ (1.5 mg/kg) in a volume of 5 µL into each ventricle at a rate of 1 µL/min.[12][15] Leave the injection needle in place for 2-3 minutes post-injection to prevent backflow.
-
Post-Operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.
-
Therapeutic Intervention: As per the experimental design, begin daily administration of agmatine (e.g., 100 mg/kg, i.p.) or vehicle control starting from the day of surgery and continuing for the specified duration (e.g., 14 days).[12][15]
-
Protocol Outline: Quantification of Agmatine in Plasma via HPLC
-
Causality: To conduct pharmacokinetic studies or to verify systemic exposure in animal models, a reliable method for quantifying agmatine in biological matrices is required. HPLC with fluorescence detection is a sensitive and robust method for this purpose.[16] The core principle involves pre-column derivatization of agmatine's primary amine groups with a fluorescent tag, such as o-phthalaldehyde (OPA) or 7-fluoro-4-nitrobenzoxadiazole (NBD-F), allowing for sensitive detection.[16][17]
-
Methodology Outline:
-
Sample Preparation: Deproteinize plasma samples (e.g., with perchloric acid), centrifuge, and collect the supernatant.
-
Derivatization: Mix the supernatant with the derivatizing agent (e.g., OPA in the presence of a thiol like mercaptoethanol) under alkaline conditions and allow the reaction to proceed.
-
Chromatographic Separation: Inject the derivatized sample onto a C8 or C18 reversed-phase HPLC column.[17] Use an isocratic or gradient mobile phase (typically a mixture of an aqueous buffer like sodium acetate and an organic solvent like methanol or acetonitrile).
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 455 nm for OPA).
-
Quantification: Quantify the agmatine peak by comparing its area to a standard curve generated from known concentrations of agmatine standards processed in the same manner.[16]
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Safety, Toxicology, and Dosing Considerations
A thorough understanding of a compound's safety profile is non-negotiable in drug development.
-
Preclinical Safety:
-
Oral administration in rats at a high dose of 100 mg/kg/day for 95 days was found to be apparently safe, with only slight, reversible reductions in body weight and blood pressure observed.[18]
-
A preliminary toxicity study in mice showed no adverse effects following a single oral gavage dose of 2000 mg/kg.[19]
-
Critical Caveat: Prolonged subcutaneous administration in rats (40-160 mg/kg for 14 days) can lead to severe ulcerative necrotic cutaneous lesions at the injection site, indicating significant local toxicity via this route.[8] Intraperitoneal and oral routes did not produce this effect.[8] This is a crucial finding for researchers designing chronic in vivo studies.
-
-
Human Safety & Dosing:
-
In clinical trials for neuropathic pain, oral agmatine sulfate was found to be possibly safe at doses up to 2.67 grams per day for up to 2 months.[20]
-
The most common side effects reported were mild-to-moderate gastrointestinal issues, such as diarrhea, nausea, and indigestion.[8][20]
-
One case report documented the safety of a high daily dose (2.67 g) for five years without adverse effects noted in laboratory analyses.[8]
-
The estimated human dose for cognitive applications, extrapolated from rat studies (10-40 mg/kg), is 1.6-6.4 mg/kg orally.[21]
-
-
Expert Insight: The safety data indicates a good margin of safety for oral administration. However, researchers should be aware of potential drug interactions, particularly with anti-diabetic and anti-hypertensive medications, as agmatine may have mild blood sugar and blood pressure-lowering effects.[1][20]
Conclusion and Future Directions
Agmatine (2-carbamimidamidoethyl carbamimidothioate) is a compelling endogenous molecule with a rich, pleiotropic pharmacology. Its multi-target mechanism, centered on NMDA receptor antagonism, imidazoline and adrenergic receptor modulation, and NOS inhibition, provides a strong rationale for its investigation in a wide range of neurological and other disorders. This guide has provided a framework for its study, grounded in its physicochemical properties, quantitative pharmacology, and validated experimental protocols. The provided workflows and causal explanations are designed to bridge the gap between theoretical knowledge and practical, effective research.
Future research should focus on elucidating the specific contributions of each of its molecular targets to its overall therapeutic effect in different disease models. The development of more selective ligands for agmatine's binding sites and further clinical trials to confirm the efficacy suggested by preclinical data are critical next steps in translating the promise of agmatine into tangible therapeutic solutions.
References
-
PubChem. (n.d.). Agmatine. National Center for Biotechnology Information. Retrieved from [Link]
-
Peck, J., et al. (n.d.). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. PMC. Retrieved from [Link]
-
Aricioglu, F., et al. (n.d.). Subcutaneous Toxicity of Agmatine in Rats. PMC. Retrieved from [Link]
-
Examine.com. (2025, August 28). Agmatine benefits, dosage, and side effects. Retrieved from [Link]
-
PubChem. (n.d.). Agmatine Sulfate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kawakita, T., et al. (2005). Effect of agmatine on heteromeric N-methyl-D-aspartate receptor channels. Neuroscience Research. Retrieved from [Link]
-
WebMD. (n.d.). Agmatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
Raasch, W., et al. (2001). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. British Journal of Pharmacology. Retrieved from [Link]
-
Kim, D. H., et al. (2014). Agmatine improves cognitive dysfunction and prevents cell death in a streptozotocin-induced Alzheimer rat model. Yonsei Medical Journal. Retrieved from [Link]
-
Keynan, O., et al. (2010). Safety and Efficacy of Dietary Agmatine Sulfate in Lumbar Disc-associated Radiculopathy. An Open-label, Dose-escalating Study Followed by a Randomized, Double-blind, Placebo-controlled Trial. Pain Medicine. Retrieved from [Link]
-
Fairbanks, C. A., et al. (2024). Agmatine inhibits NMDA receptor–mediated calcium transients in mouse spinal cord dorsal horn via intact PSD95-nNOS signaling. Pain. Retrieved from [Link]
-
Gilad, G. M., et al. (2024). Evidence for safety of the dietary ingredient agmatine sulfate as assessed by mutagenicity and genotoxicity studies. Toxicology Reports. Retrieved from [Link]
-
Feng, Y., et al. (1997). Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Elhag, M. S. O., et al. (2023). DETERMINATION OF AGMATINE EFFECTIVE DOSE FOR BV2 CELL LINE INVITRO STUDY MTT ASSAY- BASED. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Agmatine. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. Retrieved from [Link]
-
Yu, M., et al. (2007). Quantitation of agmatine by liquid chromatography with laser-induced fluorescence detection. ResearchGate. Retrieved from [Link]
-
Li, S., et al. (2021). Albiflorin alleviates cognitive dysfunction in STZ-induced rats. Aging-US. Retrieved from [Link]
-
Gilad, G. M., & Gilad, V. H. (2024). Evidence for Safety of The Dietary Ingredient Agmatine Sulfate as Assessed by Mutagenicity and Genotoxicity Studies. ResearchGate. Retrieved from [Link]
-
Ferruti, P., et al. (2006). Synthesis, physicochemical properties, and preliminary biological characterizations of a novel amphoteric agmatine-based poly(amidoamine) with RGD-like repeating units. Biomacromolecules. Retrieved from [Link]
-
Sani, M. H., et al. (2025). The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer's disease animal model. Heliyon. Retrieved from [Link]
-
ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. J Med Chem. Retrieved from [Link]
-
American Chemical Society. (2022, March 14). Agmatine. Retrieved from [Link]
-
Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences. Retrieved from [Link]
-
Gloerich, J., et al. (n.d.). Determination of agmatine using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of agmatine on N-methyl-D-aspartate (NMDA) receptor. Retrieved from [Link]
-
Abd, A. H., et al. (2023). MTT Assay protocol. F1000Research. Retrieved from [Link]
-
Gilad, G. M., & Gilad, V. H. (2013). Evidence for Oral Agmatine Sulfate Safety--A 95-day High Dosage Pilot Study With Rats. Food and Chemical Toxicology. Retrieved from [Link]
-
Kim, D. H., et al. (2014). Agmatine Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2016). What are good solvents for peptide drugs? ex. DMSO? PBS? Retrieved from [Link]
-
Keynan, O., et al. (2010). Safety and Efficacy of Dietary Agmatine Sulfate in Lumbar Disc-associated Radiculopathy. An Open-label, Dose-escalating Study Followed by a Randomized, Double-blind, Placebo-controlled Trial. Pain Medicine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Agmatine (FDB008310). Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Preclinical Toxicology of New Drugs. Retrieved from [Link]
-
de la Monte, S. M., & Tong, M. (2019). Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. Retrieved from [Link]
-
Gloria, M., et al. (2002). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Agmatine. Retrieved from [Link]
Sources
- 1. Agmatine | C5H14N4 | CID 199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Agmatine - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Agmatine Sulfate | C5H16N4O4S | CID 2794990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Showing Compound Agmatine (FDB008310) - FooDB [foodb.ca]
- 8. Subcutaneous Toxicity of Agmatine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of agmatine on heteromeric N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agmatine improves cognitive dysfunction and prevents cell death in a streptozotocin-induced Alzheimer rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Agmatine Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evidence for oral agmatine sulfate safety--a 95-day high dosage pilot study with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for safety of the dietary ingredient agmatine sulfate as assessed by mutagenicity and genotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Agmatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 21. examine.com [examine.com]
